2-amino-N'-hydroxybutanimidamide
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Overview
Description
2-Amino-N’-hydroxybutanimidamide is an organic compound with a unique structure that includes both an amino group and a hydroxy group attached to a butanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N’-hydroxybutanimidamide typically involves the reaction of butanimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 2-amino-N’-hydroxybutanimidamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 2-amino-N’-hydroxybutanimidamide.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N’-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-N’-hydroxybutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxybutanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and affect cellular signaling pathways.
Comparison with Similar Compounds
- 2-Amino-N-hydroxyacetamidine
- 2-Amino-N-hydroxypropanimidamide
- 2-Amino-N-hydroxyvalerimidamide
Comparison: Compared to these similar compounds, 2-amino-N’-hydroxybutanimidamide exhibits unique properties due to its specific structure. The presence of the butanimidamide backbone and the positioning of the amino and hydroxy groups contribute to its distinct reactivity and potential applications. Its uniqueness lies in its ability to participate in a wide range of chemical reactions and its potential for diverse scientific research applications.
Properties
Molecular Formula |
C4H11N3O |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-amino-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-2-3(5)4(6)7-8/h3,8H,2,5H2,1H3,(H2,6,7) |
InChI Key |
YGGDZWDHUYCJOV-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(/C(=N/O)/N)N |
Canonical SMILES |
CCC(C(=NO)N)N |
Origin of Product |
United States |
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